
(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of dioxanes, which are known for their stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a phenyl-substituted aldehyde with a suitable diol under acidic conditions to form the dioxane ring. The reaction is followed by methylation and methoxylation steps to introduce the methoxy and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5R,6R)-3,5,6-Trihydroxy-7-megastigmen-9-one: A sesquiterpenoid with similar stereochemistry.
(3S,5R,6R)-3,5-dihydroxy-6,7-didehydro-5,6-dihydro-12’-apo-beta-caroten-12’-al: A diterpenoid with comparable structural features.
Uniqueness
What sets (3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one apart is its specific combination of methoxy and methyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
403670-51-9 |
|---|---|
Formule moléculaire |
C14H18O5 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C14H18O5/c1-13(16-3)14(2,17-4)19-12(15)11(18-13)10-8-6-5-7-9-10/h5-9,11H,1-4H3/t11-,13+,14+/m0/s1 |
Clé InChI |
DXWVCWLJMKGPMS-IACUBPJLSA-N |
SMILES isomérique |
C[C@@]1([C@](OC(=O)[C@@H](O1)C2=CC=CC=C2)(C)OC)OC |
SMILES canonique |
CC1(C(OC(=O)C(O1)C2=CC=CC=C2)(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


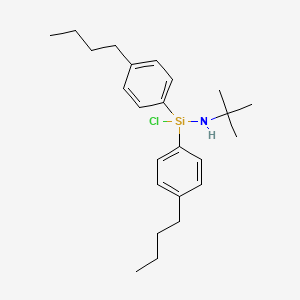


![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)

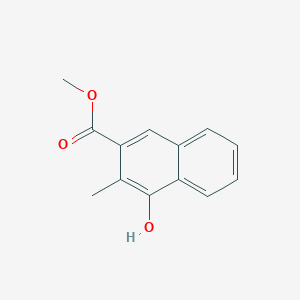
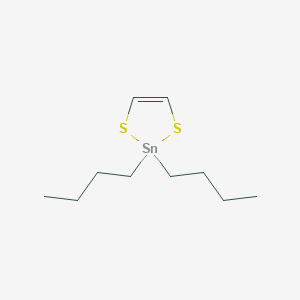
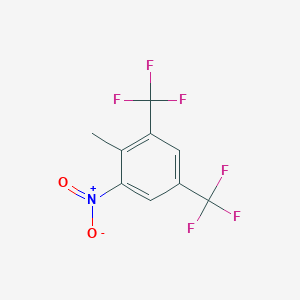
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
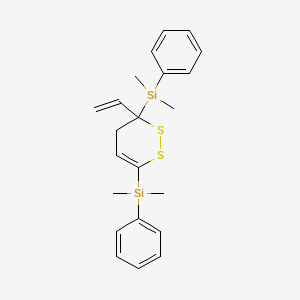
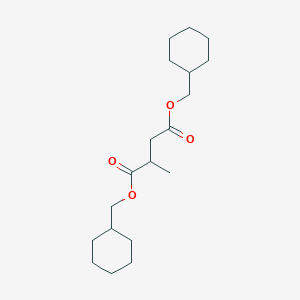
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)

![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
